molecular formula C16H16N2 B095989 1-Methyl-3-(2-(4-pyridyl)ethyl)-1H-indole CAS No. 16571-53-2

1-Methyl-3-(2-(4-pyridyl)ethyl)-1H-indole

Cat. No.: B095989
CAS No.: 16571-53-2
M. Wt: 236.31 g/mol
InChI Key: KBVLDCQJRKDAMF-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-(4-pyridyl)ethyl)-1H-indole is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with clinical and biological applications .

Preparation Methods

The synthesis of 1-Methyl-3-(2-(4-pyridyl)ethyl)-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are used under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired indole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-Methyl-3-(2-(4-pyridyl)ethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

Scientific Research Applications

1-Methyl-3-(2-(4-pyridyl)ethyl)-1H-indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-(4-pyridyl)ethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

1-Methyl-3-(2-(4-pyridyl)ethyl)-1H-indole can be compared with other indole derivatives, such as:

Properties

CAS No.

16571-53-2

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

1-methyl-3-(2-pyridin-4-ylethyl)indole

InChI

InChI=1S/C16H16N2/c1-18-12-14(15-4-2-3-5-16(15)18)7-6-13-8-10-17-11-9-13/h2-5,8-12H,6-7H2,1H3

InChI Key

KBVLDCQJRKDAMF-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)CCC3=CC=NC=C3

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCC3=CC=NC=C3

16571-53-2

Origin of Product

United States

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